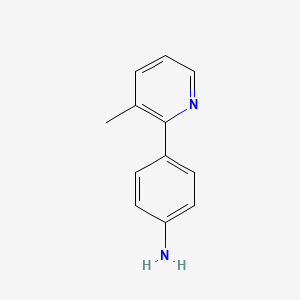

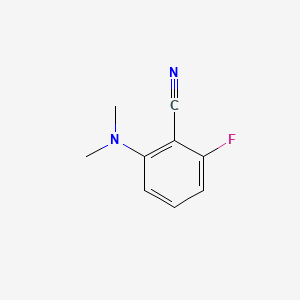

4-(3-Methyl-2-Pyridyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Methyl-2-Pyridyl)aniline, also known as 4-MPA, is an organic compound that has been used in a variety of scientific research applications. It is an aromatic amine, and the pyridyl group on the molecule allows it to act as a ligand, giving it unique properties that make it a useful tool for scientists.

科学的研究の応用

Chemistry and Pharmacology of Opiates

4-(3-Methyl-2-Pyridyl)aniline is part of the 4-anilidopiperidine class, which includes compounds like Ohmefentanyl. This review emphasizes the chemistry and pharmacological aspects of Ohmefentanyl and its stereoisomers, focusing on their unique activity and the role of specific substituents. These compounds serve as molecular probes for investigating opioid receptor-mediated phenomena, offering insights into binding affinity, potency, efficacy, and intrinsic efficacy. The diverse biological properties of these stereoisomers underline their potential for developing refined pharmacophores for opioid receptors (Brine et al., 1997).

Genotoxicity and Carcinogenicity of Aniline Derivatives

Aniline and its derivatives have been studied for their genotoxic potential and relationship to carcinogenicity, particularly focusing on the spleen tumors in rats. This review critically examines whether aniline itself or its metabolites contribute to genotoxicity, which could explain the occurrence of spleen tumors. Despite mixed results across various studies, the weight of evidence suggests the carcinogenic effects in rats' spleens result from chronic high-dose damage leading to oxidative stress, rather than direct genotoxic events (Bomhard & Herbold, 2005).

Intermolecular Hydrogen Bond Strength

The effect of intermolecular hydrogen bonds on the structural properties of complexes involving aniline, phenol, and pyridine derivatives is crucial in organic chemistry and biochemistry. This review covers the influence of hydrogen bonds on geometrical, hybridization, and aromaticity index changes in H-bonded complexes, highlighting the precision of quantum calculations and the agreement with experimental data. This understanding is vital for designing molecules with desired properties and interactions (Szatyłowicz, 2008).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones

The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the application of hybrid catalysts in creating key precursors for the pharmaceutical industry. It discusses synthetic pathways using organocatalysts, metal catalysts, and green solvents, pointing to the evolving techniques in medicinal chemistry for developing lead molecules with broad applicability (Parmar et al., 2023).

作用機序

Target of Action

It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a key process in organic synthesis, allowing for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of “4-(3-Methyl-2-Pyridyl)aniline” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

生化学分析

Biochemical Properties

4-(3-Methyl-2-Pyridyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The nature of these interactions often involves the formation of resonance-stabilized intermediates, which can influence the reactivity and stability of the compound in biochemical environments.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and function of cellular proteins, potentially leading to changes in cellular behavior and physiology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form resonance-stabilized intermediates allows it to interact with various enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can impact its efficacy and safety in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to participate in nucleophilic substitution and free radical reactions plays a crucial role in its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the compound’s localization is essential for elucidating its role in cellular processes .

特性

IUPAC Name |

4-(3-methylpyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJCQDVMUGNYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)